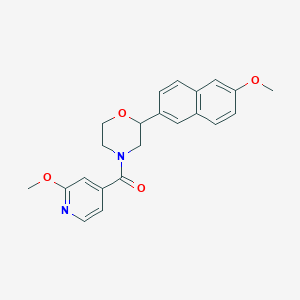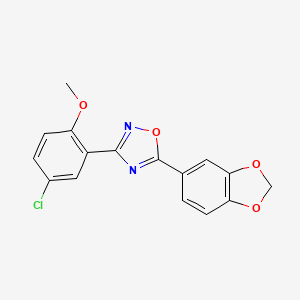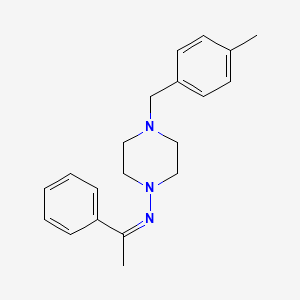
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MNI-137, is a small molecule that has gained increasing attention in the scientific community due to its potential therapeutic applications. MNI-137 has been shown to exhibit promising anti-tumor activity, making it a potential candidate for cancer treatment.
作用機序
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is believed to exert its anti-tumor effects through multiple mechanisms. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell death. This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in tumor growth and development.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, this compound exhibits potent anti-tumor activity at low concentrations, making it a potentially effective therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anti-tumor activity, which may help to identify additional targets for cancer therapy. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be critical for its eventual translation into clinical use.
合成法
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine can be synthesized using a multistep process involving the reaction of 2-methoxyisonicotinic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-methoxy-2-naphthol. The final step involves the reaction of the resulting intermediate with morpholine to yield this compound.
科学的研究の応用
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied for its anti-tumor activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated this compound's anti-tumor activity, with significant tumor growth inhibition observed in mouse models.
特性
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-6-5-15-11-17(4-3-16(15)12-19)20-14-24(9-10-28-20)22(25)18-7-8-23-21(13-18)27-2/h3-8,11-13,20H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFPPJBSNMWMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC(=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5436820.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5436821.png)
![N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5436829.png)

![5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5436837.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436838.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5436849.png)


![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5436869.png)
![7-(3-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5436879.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-1-benzofuran-7-carboxamide](/img/structure/B5436892.png)
![8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5436893.png)